molecular formula C18H15ClN2OS B2958227 3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide CAS No. 1424749-06-3

3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide

Cat. No.: B2958227
CAS No.: 1424749-06-3
M. Wt: 342.84
InChI Key: XTDXHSVDPSWERE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a chlorophenyl group, a cyanocyclobutyl group, and a prop-2-enamide group. The exact arrangement of these groups in the molecule would require more specific information or computational analysis.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, synthesized through reactions involving similar structural motifs, demonstrates the importance of structural analysis in understanding the properties of such compounds. The single crystal X-ray diffraction studies reveal the compound's crystallization in a triclinic system, highlighting the role of hydrogen bond interactions in stabilizing the crystal structure (Prabhuswamy et al., 2016).

  • Research into the reactions of diphenacylaniline and diphenacyl sulfide under Gewald conditions, leading to the generation of enamines and thioamides, further elucidates the chemical behavior of compounds with similar structural features (Paul et al., 2013).

Antipathogenic Activity

  • A study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including those with chlorophenyl substituents, indicates the potential for developing novel anti-microbial agents with antibiofilm properties. This research points to the significance of substituents like chlorophenyl in enhancing the antimicrobial effectiveness of such compounds (Limban et al., 2011).

Photocyclization and Photochromic Properties

  • Investigations into the thermally irreversible photochromic systems of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives underline the potential applications in developing materials with advanced optical properties. The studies on the reversible photocyclization of these compounds highlight their stability and fatigue resistance, essential for applications in optical storage and smart materials (Uchida et al., 1990).

Future Directions

The future directions for research and use of this compound would likely depend on its specific properties and potential applications. Thiophene derivatives are a broad class of compounds with many potential uses in fields such as medicinal chemistry, material science, and organic synthesis . Therefore, this compound could potentially be explored in these contexts.

Properties

IUPAC Name

3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c19-15-5-2-1-4-14(15)16-8-6-13(23-16)7-9-17(22)21-18(12-20)10-3-11-18/h1-2,4-9H,3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDXHSVDPSWERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C=CC2=CC=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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